3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Description
BenchChem offers high-quality 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-methoxy-5-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPZDDRQKCSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Safety Landscape of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
Disclaimer: The following hazard information is extrapolated from safety data for structurally related compounds, including various isomers of (trifluoromethyl)phenylacetonitrile and methoxyphenylacetonitrile. It is intended to provide a likely hazard profile and should be used as a foundation for a thorough risk assessment.
Based on the analysis of analogous compounds, 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is anticipated to be classified as a hazardous substance. The primary concerns revolve around its potential toxicity if ingested and its irritant properties upon contact with skin and eyes.
Globally Harmonized System (GHS) Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2][4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][4] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][4] |
The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can, in turn, influence their toxicological properties. The nitrile group (-CN) is a well-established toxicophore, and its presence necessitates careful handling to prevent exposure.
Prudent Laboratory Practices: Handling and Storage
A proactive approach to safety is critical when working with 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind the selection of engineering controls and PPE is to create multiple barriers between the researcher and the chemical, thereby minimizing the risk of exposure.
-
Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[5][6]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[1][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.[1][5]
-
Skin and Body Protection: A lab coat should be worn to protect street clothes from contamination. In cases of potential significant splashing, additional protective clothing, such as an apron or coveralls, may be warranted.[5][6]
Safe Handling Procedures
-
Avoid direct contact with the substance.[5]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6]
Storage
Proper storage is essential to maintain the integrity of the compound and to prevent accidental exposure.
-
Store in a cool, well-ventilated area.[5]
-
Keep the container tightly closed.[5]
-
Consider storing in a refrigerator, as is recommended for some similar compounds.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Emergency Response: A Step-by-Step Guide
In the event of an accidental exposure or spill, a swift and informed response is crucial to mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Accidental Release Measures
A spill of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile should be treated as a hazardous event requiring immediate and careful attention.
Caption: Emergency spill response workflow for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use in experimental design. The following table summarizes the anticipated properties based on data from similar compounds.
| Property | Anticipated Value | Source (Analogous Compound) |
| Molecular Formula | C10H8F3NO | N/A |
| Molecular Weight | 215.17 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | [8][9] |
| Boiling Point | Not available | |
| Density | ~1.2-1.4 g/mL | [9][10] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol.[9] |
Experimental Protocol: A Safety-Integrated Approach
The following is a generalized, step-by-step protocol for a reaction involving a substituted phenylacetonitrile, with safety considerations integrated at each step. This protocol should be adapted to the specific requirements of your experiment.
Reaction: Alkylation of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
-
Preparation (in a chemical fume hood):
-
Don all required PPE (goggles, lab coat, chemically resistant gloves).
-
Ensure a quench solution (e.g., isopropanol for a strong base) is readily available.
-
Set up a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
-
Reagent Addition:
-
Under a positive pressure of nitrogen, dissolve 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile in a suitable anhydrous solvent (e.g., THF).
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C with a dry ice/acetone bath). Rationale: Many alkylation reactions with strong bases are highly exothermic and require low temperatures to control the reaction rate and prevent side reactions.
-
Slowly add a strong base (e.g., LDA or n-BuLi) via the dropping funnel. Rationale: Slow addition is critical to maintain temperature control and prevent uncontrolled reactions.
-
-
Alkylation:
-
After the addition of the base is complete, stir the reaction mixture for the specified time to ensure complete deprotonation.
-
Slowly add the alkylating agent (e.g., an alkyl halide) via the dropping funnel, again maintaining the low temperature.
-
-
Quenching and Work-up:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride). Rationale: Quenching deactivates any remaining reactive species and should be done slowly to control any exothermic processes.
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and perform an aqueous work-up to extract the product into an organic solvent.
-
-
Purification and Waste Disposal:
-
Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation).
-
Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines.
-
Toxicological and Ecological Information
Conclusion
While a specific Material Safety Data Sheet for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is not widely available, a comprehensive safety profile can be constructed by examining the properties of structurally similar molecules. The key takeaways for researchers are to treat this compound as toxic if swallowed and as a skin and eye irritant. Strict adherence to engineering controls, personal protective equipment, and safe handling practices is essential. By integrating a safety-first mindset into all experimental procedures, the risks associated with this valuable chemical intermediate can be effectively managed.
References
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PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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3-Methoxy-5-(trifluoromethyl)phenylacetonitrile literature review
An In-Depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, a key chemical intermediate with significant applications in research and development, particularly within the pharmaceutical and agrochemical sectors. We will delve into its chemical properties, synthesis, and the critical role it plays as a building block for complex, high-value molecules. This document is intended for researchers, synthetic chemists, and professionals in drug development who require a deep understanding of this versatile compound.
Introduction: The Strategic Importance of Fluorinated Intermediates
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (CAS No. 916421-02-8) is an aromatic nitrile that has garnered interest due to its unique substitution pattern. The molecule incorporates two key functional groups that are highly valued in medicinal chemistry: a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group, positioned meta to each other on a phenylacetonitrile scaffold.
The trifluoromethyl group is a cornerstone of modern drug design.[1] Its incorporation into a molecule can dramatically and often favorably alter physicochemical properties.[1] Key benefits include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the acidity or basicity (pKa) of nearby functional groups, affecting drug-receptor interactions.
The methoxy group, a well-known electron-donating group, further modulates the electronic landscape of the aromatic ring, influencing its reactivity and interaction with biological targets. The combination of these two groups on a phenylacetonitrile core creates a versatile and valuable building block for the synthesis of novel therapeutic agents and other advanced materials.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile are summarized below.
| Property | Value | Source |
| Chemical Name | 2-[3-methoxy-5-(trifluoromethyl)phenyl]acetonitrile | [3] |
| CAS Number | 916421-02-8 | [3] |
| Molecular Formula | C₁₀H₈F₃NO | [3] |
| Molecular Weight | 215.18 g/mol | [3] |
| Percent Purity | ≥97% | [3] |
| Refractive Index | 1.475 | [3] |
| Synonyms | 3-methoxy-5-trifluoromethyl phenylacetonitrile | [3] |
While specific experimental data for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is limited in the public domain, data from closely related analogs such as 3-(Trifluoromethyl)phenylacetonitrile provides useful context for expected spectroscopic characteristics and physical state.[2][4][5]
Synthesis Strategies and Methodologies
The synthesis of substituted phenylacetonitriles typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This is a robust and widely used method in organic synthesis.[6][7] A plausible and efficient pathway to 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile would start from the corresponding benzyl alcohol or benzyl halide.
A patent describes a general method for preparing m-trifluoromethyl phenylacetonitrile starting from aminobenzyl cyanide, which undergoes trifluoromethylation, diazotization, and reduction reactions.[8] This highlights the multi-step synthetic strategies that can be employed for complex substitution patterns.
Workflow for a Representative Synthesis
The following diagram outlines a logical synthetic workflow for preparing the title compound, starting from a commercially available precursor. This pathway is illustrative of standard organic chemistry transformations.
Caption: A logical workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is based on well-established procedures for the synthesis of phenylacetonitriles from benzyl halides.[6][7][9]
Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methoxy-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution. Causality: This step converts the primary alcohol into a more reactive benzyl chloride, an excellent electrophile for the subsequent nucleophilic substitution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude benzyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
-
Dissolve the crude 3-Methoxy-5-(trifluoromethyl)benzyl chloride (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile in a round-bottom flask.[7]
-
Add finely powdered sodium cyanide (NaCN) (1.2-1.5 eq). Trustworthiness: Using a slight excess of the cyanide salt ensures the complete conversion of the benzyl chloride.
-
Heat the heterogeneous mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash thoroughly with water to remove any remaining cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.[10]
Applications in Drug Discovery and Agrochemicals
The true value of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile lies in its role as a versatile intermediate. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, providing access to a wide array of more complex molecules.
-
Pharmaceuticals: Phenylacetonitrile derivatives are precursors to many active pharmaceutical ingredients (APIs). The trifluoromethyl group is present in numerous FDA-approved drugs, highlighting its importance in modern medicine.[11] For example, a related compound, 3,5-Bis(trifluoromethyl)phenylacetonitrile, has been investigated for its anticancer activity, where it was found to induce apoptosis in cancer cells.[12] This suggests that derivatives of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile could be explored for similar therapeutic applications. Furthermore, methoxy-substituted aromatic compounds are common motifs in drug candidates for various diseases, including breast cancer.[13]
-
Agrochemicals: The trifluoromethyl group is also a prevalent feature in modern pesticides and herbicides due to its ability to enhance biological activity and stability.[2]
The following diagram illustrates the potential synthetic transformations of the nitrile group, opening pathways to diverse molecular scaffolds.
Caption: Key synthetic transformations of the nitrile functional group.
Safety and Handling
Compounds containing the phenylacetonitrile scaffold, especially those with activating groups, require careful handling. Based on data for the closely related 3-(Trifluoromethyl)phenylacetonitrile, the following hazards should be considered[5]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Flammability: Flammable liquid and vapor.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.
-
Cyanide-containing reagents used in the synthesis are highly toxic and require specialized handling and disposal procedures.
Conclusion
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a strategically important chemical building block. The synergistic effects of the methoxy and trifluoromethyl groups provide a unique combination of properties that are highly desirable in the fields of medicinal chemistry and materials science. Its utility as a precursor to a wide range of more complex molecules ensures its continued relevance in the development of next-generation pharmaceuticals and agrochemicals. A firm grasp of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its potential in their scientific endeavors.
References
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Chem-Impex. 3-(Trifluoromethyl)phenylacetonitrile. [Link]
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PrepChem.com. Synthesis of phenylacetonitrile. [Link]
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The Royal Society of Chemistry. Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
PubChem. 3-(trifluoromethyl)phenylacetonitrile (C9H6F3N). [Link]
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Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. [Link]
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
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NIST WebBook. 3-(Trifluoromethoxy)phenylacetonitrile. [Link]
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Eureka | Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]
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Chemdad. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]
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ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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National Institutes of Health (NIH). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. [Link]
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A Comprehensive Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. We will explore its core chemical features, physicochemical properties, and spectroscopic profile. This document details a robust synthetic protocol, offering mechanistic insights into the reaction. Furthermore, it examines the strategic importance of the trifluoromethyl and methoxy functional groups in modulating molecular properties for applications in drug discovery. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research environment.
Introduction: A Strategically Functionalized Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the rational design of molecular scaffolds is paramount. 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile emerges as a compound of considerable strategic value. Its structure incorporates three key functional moieties on a central phenyl ring: a trifluoromethyl (-CF3) group, a methoxy (-OCH3) group, and a cyanomethyl (-CH2CN) group.
The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule to improve binding affinity with biological targets.[1][2] The methoxy group, a classic bioisostere for a hydroxyl group, acts as a hydrogen bond acceptor and can influence conformation and solubility. The cyanomethyl group is a versatile synthetic handle, readily convertible to carboxylic acids, amines, or more complex heterocyclic structures, making this compound a valuable intermediate for constructing diverse chemical libraries.[3] This guide serves to elucidate the key chemical attributes of this molecule for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
Molecular Structure
The structural arrangement of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is key to its reactivity and utility. The substituents are positioned meta to each other, influencing the electron density distribution across the aromatic ring and directing further chemical transformations.
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Abstract
This document provides a detailed protocol for the synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The trifluoromethyl group enhances the reactivity and stability of this versatile compound, making it a valuable building block in medicinal chemistry for designing novel drug candidates.[1] This application note outlines a robust multi-step synthetic route, commencing from commercially available 3-hydroxy-5-(trifluoromethyl)benzaldehyde. The described methodology includes a Williamson ether synthesis to introduce the methoxy group, followed by reduction to the corresponding benzyl alcohol, conversion to a benzyl halide, and subsequent cyanation to yield the target molecule. Each step is accompanied by a detailed experimental procedure, mechanistic insights, and characterization data.
Introduction: The Significance of Fluorinated Phenylacetonitriles
Phenylacetonitrile derivatives are crucial structural motifs in a wide array of biologically active molecules. The incorporation of a trifluoromethyl group, as seen in 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability, receptor binding affinity, and cell membrane permeability. Consequently, this particular phenylacetonitrile is a valuable intermediate for researchers engaged in the synthesis of novel therapeutics and advanced agrochemicals.[1]
Synthetic Strategy Overview
The synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile can be efficiently achieved through a four-step process starting from 3-hydroxy-5-(trifluoromethyl)benzaldehyde. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification will be performed using column chromatography. Characterization will be carried out using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzaldehyde
This step employs a Williamson ether synthesis to methylate the hydroxyl group of the starting material.[2][3][4][5][6]
Protocol:
-
To a solution of 3-hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-Methoxy-5-(trifluoromethyl)benzaldehyde as a pure compound.
Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl iodide in an SN2 reaction to form the ether linkage.[2][3][4][5][6] Acetone is a suitable polar aprotic solvent for this reaction.
Step 2: Synthesis of (3-Methoxy-5-(trifluoromethyl)phenyl)methanol
The aldehyde is reduced to the corresponding primary alcohol using a mild reducing agent.
Protocol:
-
Dissolve 3-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (3-Methoxy-5-(trifluoromethyl)phenyl)methanol.
Causality: Sodium borohydride is a selective reducing agent that reduces aldehydes and ketones to their corresponding alcohols. The hydride ion from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
Step 3: Synthesis of 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene
The benzyl alcohol is converted to the corresponding benzyl bromide, a key intermediate for the subsequent cyanation step.
Protocol:
-
Dissolve (3-Methoxy-5-(trifluoromethyl)phenyl)methanol (1.0 eq) in dry toluene in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (0.5 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully pour the reaction mixture onto ice-water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene.
Causality: Phosphorus tribromide is an effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds through the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction.
Step 4: Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
The final step involves a nucleophilic substitution of the benzyl bromide with a cyanide salt.
Protocol:
-
In a well-ventilated fume hood, dissolve 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Heat the reaction mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC).[7]
-
Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Causality: The cyanide ion is a potent nucleophile that displaces the bromide from the benzylic position via an SN2 mechanism. DMSO is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
Reaction Mechanisms
Williamson Ether Synthesis
Caption: Mechanism of the Williamson Ether Synthesis.
Cyanation Reaction
Caption: Mechanism of the Cyanation Reaction.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile | C10H8F3NO | 215.17 | Colorless to pale yellow oil | 7.20 (s, 1H), 7.15 (s, 1H), 7.05 (s, 1H), 3.85 (s, 3H), 3.75 (s, 2H) | 160.5, 132.0 (q, J=33 Hz), 131.5, 123.5 (q, J=272 Hz), 118.0, 117.5, 112.0, 56.0, 23.5 |
Note: The presented NMR data are predicted values and should be confirmed by experimental analysis.
Safety and Handling
-
3-hydroxy-5-(trifluoromethyl)benzaldehyde: May cause skin and eye irritation.[8]
-
Methyl iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.
-
Phosphorus tribromide: Corrosive and reacts violently with water. Handle with extreme care.
-
Sodium cyanide: Highly toxic. Avoid contact with skin and eyes, and inhalation of dust. In case of contact, seek immediate medical attention. All reactions involving sodium cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.
-
m-Trifluoromethylphenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
References
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents. (n.d.).
-
p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]
-
3-Hydroxy-5-(trifluoromethyl)benzaldehyde (C8H5F3O2) - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 28, 2026, from [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved January 28, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 28, 2026, from [Link]
-
m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
Sources
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The Strategic Utility of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile in the Synthesis of Pharmaceutical Intermediates
Introduction: The Architectural Significance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is a powerful modulator of a compound's physicochemical and pharmacokinetic properties. Its introduction can enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity[1][2]. This application note delves into the synthesis and utility of a key trifluoromethylated building block, 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, a versatile intermediate poised for application in the synthesis of complex pharmaceutical agents, most notably in the realm of kinase inhibitors.
Phenylacetonitrile derivatives are valuable precursors in the synthesis of a wide array of pharmaceuticals, serving as a linchpin for the construction of various heterocyclic and carbocyclic frameworks[3][4]. The specific substitution pattern of a methoxy group and a trifluoromethyl group on the phenyl ring of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile offers a unique combination of electronic and steric properties, making it an attractive starting material for targeted drug discovery programs[5][6].
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physical and chemical properties of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₃NO | Internal Calculation |
| Molecular Weight | 215.17 g/mol | Internal Calculation |
| CAS Number | 916421-02-8 | [7] |
| Appearance | White to off-white solid or colorless oil | Inferred from related compounds |
| Boiling Point | Not readily available; estimated to be >200 °C at atmospheric pressure | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) | General chemical knowledge |
Safety and Handling: As with all nitrile-containing compounds, 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water. All waste materials should be disposed of in accordance with institutional and local regulations for chemical waste.
Synthetic Protocols for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Protocol 1: Cyanation of 3-Methoxy-5-(trifluoromethyl)benzyl Halide
This is a classical and direct approach for the synthesis of phenylacetonitriles, involving the nucleophilic substitution of a benzyl halide with a cyanide salt[6][8][9].
Reaction Scheme:
Caption: Cyanation of a benzyl bromide to form the corresponding phenylacetonitrile.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and a suitable solvent such as dimethyl sulfoxide (DMSO) or anhydrous acetone.
-
Addition of Benzyl Bromide: In a separate flask, dissolve 3-Methoxy-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred suspension of sodium cyanide at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Causality and Experimental Choices:
-
Solvent: DMSO is a good choice due to its ability to dissolve both the organic substrate and the inorganic cyanide salt. Acetone can also be used, often with the addition of a small amount of water to aid in dissolving the cyanide salt[6].
-
Temperature: Gentle heating is typically required to drive the SN2 reaction to completion in a reasonable timeframe.
-
Phase Transfer Catalyst: For reactions in biphasic systems or with less soluble cyanide salts, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the transport of the cyanide anion to the organic phase.
Protocol 2: Multi-step Synthesis via Sandmeyer-type Reaction
This approach is particularly useful if the corresponding aniline derivative is more readily available than the benzyl halide. It involves the introduction of the trifluoromethyl group via a Sandmeyer-type reaction[5].
Workflow Diagram:
Caption: Synthetic workflow for the introduction of a trifluoromethyl group via a Sandmeyer-type reaction.
Step-by-Step Methodology:
-
Diazotization: Dissolve 3-Amino-5-methoxyphenylacetonitrile (1.0 equivalent) in a mixture of sulfuric acid and water and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Trifluoromethylation: In a separate reactor, prepare a solution of a trifluoromethyl source (e.g., sodium trifluoromethanesulfinate) and a copper catalyst.
-
Slowly add the cold diazonium salt solution to the trifluoromethylation mixture. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC or GC-MS.
-
Once the reaction is complete, perform an aqueous work-up similar to Protocol 1, extracting the product with an organic solvent.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Expert Insights:
-
The Sandmeyer reaction is a powerful tool for the introduction of a variety of functional groups onto an aromatic ring, including the trifluoromethyl group.
-
Careful temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.
Application in Pharmaceutical Intermediate Synthesis: A Gateway to Kinase Inhibitors
The unique structural motifs of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile make it a highly valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Bruton's tyrosine kinase (BTK) inhibitors, for instance, are a class of drugs that have shown significant promise in the treatment of B-cell malignancies[10][11][12]. Many potent BTK inhibitors feature a substituted pyrazolopyrimidine core, and the synthesis of these cores can be efficiently achieved using appropriately substituted phenylacetonitrile derivatives.
Proposed Application: Synthesis of a BTK Inhibitor Precursor
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile can serve as a key starting material for the synthesis of a substituted pyrazole, which is a common precursor to the pyrazolopyrimidine core of many BTK inhibitors, including the FDA-approved drug zanubrutinib[13][14][15][16].
Synthetic Pathway Overview:
Caption: Proposed synthetic pathway from the title compound to a BTK inhibitor analog.
Protocol for Pyrazole Intermediate Synthesis:
-
Enaminonitrile Formation: React 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile with a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminonitrile. This reaction is typically carried out at elevated temperatures.
-
Cyclization: The resulting enaminonitrile is then cyclized with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol under reflux conditions to yield the desired 3-(3-methoxy-5-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.
-
Further Functionalization: This pyrazole intermediate can then be further functionalized and elaborated through a series of steps to construct the final BTK inhibitor scaffold.
Rationale for Use:
-
The nitrile group provides a reactive handle for the initial condensation reaction.
-
The methoxy and trifluoromethyl groups on the phenyl ring contribute to the desired electronic and steric properties of the final drug molecule, influencing its binding affinity and pharmacokinetic profile.
Conclusion
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a strategically important building block in pharmaceutical synthesis. Its preparation can be achieved through established chemical transformations, and its unique substitution pattern makes it a valuable precursor for the synthesis of complex, biologically active molecules. The application of this intermediate in the construction of kinase inhibitors, such as analogs of BTK inhibitors, highlights its potential to contribute to the development of next-generation therapeutics. The protocols and insights provided in this application note are intended to guide researchers and drug development professionals in the effective utilization of this versatile chemical entity.
References
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P
- US2783265A - Preparation of phenylacetonitriles - Google P
- EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google P
- US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google P
- WO2003080565A1 - Process for the manufacture of substituted phenylacetonitriles - Google P
-
Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap. (URL: [Link])
-
Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed. (URL: [Link])
- US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google P
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: Not available)
-
Acetonitrile in the Pharmaceutical Industry - Lab Alley. (URL: [Link])
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Design, Synthesis, and Cytotoxicity of New Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
3-Methoxy-5-(trifluoromethyl)benzyl cyanide, 3-(cyanomethyl) - BuyersGuideChem. (URL: [Link])
-
The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review - PubMed. (URL: [Link])
-
zanubrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
-
Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Application Notes and Protocols: Derivatization of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile in Medicinal Chemistry
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the methoxy and trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These attributes make it a valuable scaffold for the development of novel therapeutics. The nitrile group, in particular, serves as a versatile functional handle, allowing for a wide range of chemical transformations to produce diverse derivatives such as carboxylic acids, amines, and more complex heterocyclic structures. This document provides a detailed guide to the common and effective derivatization strategies for this important synthetic intermediate.
Core Derivatization Strategies and Mechanistic Insights
The derivatization of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile primarily revolves around the reactivity of the nitrile group and the benzylic position. The principal transformations include hydrolysis to the corresponding phenylacetic acid, reduction to the phenethylamine, and α-alkylation of the active methylene group.
Hydrolysis to 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[1][2]
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric or hydrochloric acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon.[3] A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to a more stable amide intermediate.[3] This amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[1][3]
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to an amide.[4] Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which is then protonated in a separate workup step to afford the final carboxylic acid.[5]
dot
Caption: Mechanisms of Acid and Base-Catalyzed Nitrile Hydrolysis.
Reduction to 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine
The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of many biologically active molecules. This transformation can be effectively carried out using various reducing agents.
Catalytic Hydrogenation: This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2). The reaction is typically performed under pressure and in a suitable solvent like ethanol or methanol.
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can also be employed for the reduction of nitriles. These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). It is important to note that these reagents are highly reactive and require careful handling.
α-Alkylation of the Active Methylene Group
The methylene group adjacent to the nitrile (the α-position) is acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base to form a carbanion, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides.[6] This provides a powerful method for introducing carbon-carbon bonds at the benzylic position.[6] A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically used to generate the carbanion.[7]
dot
Caption: General workflow for the α-alkylation of phenylacetonitrile.
Experimental Protocols
Protocol 1: Hydrolysis to 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid
A. Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (1 equivalent).
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water. The amount of the acid solution should be sufficient to ensure good stirring.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
B. Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (1 equivalent) in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification and Purification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic. The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Concentrated H2SO4 or HCl | NaOH or KOH |
| Solvent | Water or aqueous acid | Ethanol/Water |
| Temperature | 100-120°C | Reflux |
| Reaction Time | 4-6 hours | 2-4 hours |
| Initial Product | Carboxylic Acid | Carboxylate Salt |
| Workup | Dilution with ice water | Acidification |
Protocol 2: Reduction to 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine
A. Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (1 equivalent) in anhydrous ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of Raney nickel or 10% Pd/C (typically 5-10% by weight of the nitrile).
-
Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (40-50°C) until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
B. Chemical Reduction with LiAlH4
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the LiAlH4 suspension in an ice bath. Slowly add a solution of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (1 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then more water (3x mL), where x is the mass of LiAlH4 used in grams. Stir vigorously until a granular precipitate forms.
-
Purification: Filter the mixture and wash the precipitate with additional ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude amine. Further purification can be achieved by vacuum distillation.
| Parameter | Catalytic Hydrogenation | Chemical Reduction (LiAlH4) |
| Reagent | H2 gas, Raney Ni or Pd/C | Lithium Aluminum Hydride (LiAlH4) |
| Solvent | Ethanol or Methanol | Anhydrous Diethyl Ether or THF |
| Temperature | Room temperature to 50°C | 0°C to Reflux |
| Pressure | 50-100 psi | Atmospheric |
| Workup | Filtration of catalyst | Aqueous quench (Fieser method) |
References
- Google Patents. (n.d.). Method for preparing 5-trifluoromethyl uracil.
- Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- Google Patents. (n.g.). Preparation of phenylacetonitriles.
- ResearchGate. (2024, June 13). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Google Patents. (n.d.). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- Sciencemadness Discussion Board. (2017, August 14). Phenylacetonitrile from Phenylalanine.
-
Sci-Hub. (1996). Practical synthesis of α-(trifluoromethyl)phenylacetic acid. Journal of Fluorine Chemistry. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Retrieved January 28, 2026, from [Link]
-
ChemDad. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved January 28, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 28, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved January 28, 2026, from [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 28, 2026, from [Link]
-
University of Calgary. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. Retrieved January 28, 2026, from [Link]
-
Molbase. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
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- 7. researchgate.net [researchgate.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate quantification and impurity profiling critical for quality control. The developed method is precise, accurate, and specific, capable of separating the main analyte from its potential degradation products and synthetic impurities. This protocol is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile whose purity is paramount for the efficacy and safety of the final products derived from it. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring presents unique analytical challenges due to their combined electronic and hydrophobic effects.[1] A reliable and stability-indicating analytical method is therefore essential to monitor the purity of this intermediate, quantify it in reaction mixtures, and assess its stability under various stress conditions.[2][3] High-performance liquid chromatography (HPLC) coupled with UV detection is an industry-standard technique for such analyses due to its high resolution, sensitivity, and quantitative accuracy.[4] This application note provides a comprehensive protocol for the HPLC analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, complete with method validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Scientific Rationale for Method Development
The selection of a reversed-phase HPLC method is predicated on the non-polar nature of the 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile molecule. The trifluoromethyl group significantly increases the hydrophobicity of the compound, making it well-suited for retention on a C18 stationary phase.[1] Acetonitrile is chosen as the organic modifier in the mobile phase due to its excellent solubilizing properties for aromatic nitriles and its low UV cutoff, which is crucial for sensitive detection.[5] A gradient elution is employed to ensure the efficient elution of the main analyte while also providing adequate separation of potential impurities with varying polarities that may be present.
Experimental Protocol
Materials and Reagents
-
Analyte: 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (Purity >98%)
-
Acetonitrile: HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
Methanol: HPLC grade
-
Hydrochloric Acid (HCl): Analytical grade
-
Sodium Hydroxide (NaOH): Analytical grade
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile in acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.01 | |
| 10.00 | |
| 12.00 | |
| 12.01 | |
| 15.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.[2][7]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase before HPLC analysis.
Visualizing the Analytical Workflow
Caption: Workflow for the HPLC analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Results and Discussion
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and specificity.
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coeff. (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
-
Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) greater than 0.999.
-
Precision: The precision of the method was evaluated by performing replicate injections of a standard solution. The relative standard deviation (%RSD) for both intra-day and inter-day precision was found to be less than 2.0%, indicating good reproducibility.
-
Accuracy: The accuracy of the method was determined by a recovery study. The percentage recovery was found to be within the range of 98.0% to 102.0%, confirming the accuracy of the method.
-
Specificity and Stability-Indicating Properties: The specificity of the method was demonstrated by the forced degradation studies. The chromatograms of the stressed samples showed that the main peak of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile was well-resolved from the peaks of the degradation products, indicating the stability-indicating nature of the method. Significant degradation was observed under basic and oxidative conditions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile. The method's validation in accordance with ICH guidelines confirms its suitability for quality control and stability testing in pharmaceutical and chemical industries. The stability-indicating nature of the assay ensures that any degradation of the analyte can be effectively monitored, contributing to the overall quality and safety of the final products.
References
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Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at: [Link]
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3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. ResearchGate. Available at: [Link]
-
3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research. Available at: [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available at: [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. Available at: [Link]
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forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]
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Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. PubMed. Available at: [Link]
- Preparation method of 3-trifluoromethyl phenylacetonitrile. Google Patents.
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
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Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
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A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. PubMed. Available at: [Link]
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Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]
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High-performance Liquid Chromatography for the Quantitative Determination of the Urinary Metabolites of Toluene, Xylene, and Styrene. PubMed. Available at: [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
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Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. ResearchGate. Available at: [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]
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Benzonitrile. SIELC Technologies. Available at: [Link]
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Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Available at: [Link]
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High-performance liquid chromatography. Basicmedical Key. Available at: [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. NIH. Available at: [Link]
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m-Trifluoromethylphenylacetonitrile. PubChem. Available at: [Link]
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3,5-Bis(trifluoromethyl)phenylacetonitrile. Chongqing Chemdad Co., Ltd. Available at: [Link]
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Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. MDPI. Available at: [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]
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Chemistry 552 Spectroscopy Fall 2003. Luzerne County Community College. Available at: [Link]
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Application Note: High-Throughput GC-MS Analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile for Pharmaceutical and Agrochemical Research
Abstract
This application note presents a detailed and robust protocol for the analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key building block in the synthesis of novel pharmaceutical and agrochemical agents due to the unique electronic and steric properties conferred by the trifluoromethyl group.[1] The accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and metabolic studies. The methodologies outlined herein provide a comprehensive guide for researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
Introduction
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a versatile aromatic nitrile of significant interest in medicinal and agricultural chemistry. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable substituent in drug design.[1] As a critical intermediate in multi-step syntheses, a validated analytical method for its identification and quantification is paramount. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity, selectivity, and structural elucidation capabilities, making it the ideal analytical technique for this purpose.[2] This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in established principles of analytical chemistry.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Reference |
| Molecular Formula | C10H8F3NO | Inferred from name |
| Molecular Weight | 215.17 g/mol | Calculated |
| Boiling Point | Estimated >200 °C | Inferred from similar compounds[3] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, hexane, methanol) | [4][5] |
| Reactivity | The nitrile group can be susceptible to hydrolysis. The trifluoromethyl group is generally stable. | General Chemical Knowledge |
Experimental Workflow
The overall experimental workflow is designed for efficiency and accuracy, ensuring high-quality data generation.
Figure 1: High-level workflow for the GC-MS analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Detailed Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. For relatively clean samples, such as those from reaction monitoring, a simple dilution is often sufficient. For more complex matrices, a cleanup step is necessary to remove interferences.
Protocol 4.1.1: 'Dilute and Shoot' for Clean Matrices
This protocol is suitable for the analysis of standards and reaction mixtures with minimal non-volatile components.
-
Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble and that is compatible with the GC-MS system. Dichloromethane or ethyl acetate are recommended.[4]
-
Standard Preparation: Prepare a stock solution of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile at a concentration of 1 mg/mL in the chosen solvent.
-
Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample to be analyzed with the chosen solvent to an expected concentration within the calibration range.
-
Vialing: Transfer the prepared standards and samples into 2 mL glass autosampler vials with PTFE-lined septa.[5]
Protocol 4.1.2: Solid-Phase Extraction (SPE) for Complex Matrices
For samples containing non-volatile impurities, salts, or other matrix components, SPE is an effective cleanup method.[6]
-
SPE Cartridge Selection: A C18 or similar reversed-phase SPE cartridge is recommended.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dilute the sample in an appropriate solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the analyte with a small volume of a strong organic solvent such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the GC-MS injection solvent.
-
Vialing: Transfer the reconstituted sample to a 2 mL glass autosampler vial.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system. Optimization may be required based on the specific instrumentation used.
Table 1: GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral fidelity. |
| Injection Port | Split/Splitless Inlet | Allows for both high and low concentration samples. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | To accommodate a wide range of sample concentrations. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation.[7] |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column | Provides good separation for a wide range of aromatic compounds. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Allows for good separation from potential impurities. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Covers the expected mass range of the analyte and its fragments. |
| Scan Mode | Full Scan | For qualitative analysis and spectral confirmation. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from damaging the filament. |
Data Analysis and Interpretation
Analyte Identification
The identification of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is based on a combination of its retention time and mass spectrum.
-
Retention Time: Under the specified GC conditions, the analyte will have a characteristic retention time. This should be confirmed by injecting a pure standard.
-
Mass Spectrum: The EI mass spectrum will exhibit a unique fragmentation pattern. While the molecular ion (m/z 215) may be observed, it is often of low abundance for fluorinated compounds.[8] Key expected fragments are crucial for confirmation.
Figure 2: Proposed fragmentation pathway for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Quantification
Quantitative analysis is performed by constructing a calibration curve from the analysis of the prepared standards.
-
Peak Integration: Integrate the area of the characteristic quantifier ion peak for the analyte in both the standards and the samples.
-
Calibration Curve: Plot the peak area versus the concentration for the calibration standards. A linear regression should be applied to the data.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak areas on the calibration curve.
System Suitability and Quality Control
To ensure the validity of the results, the following quality control measures should be implemented:
-
Blank Injection: Inject a solvent blank at the beginning of each analytical run to check for system contamination.
-
Calibration Verification: A mid-level calibration standard should be run periodically to verify the stability of the instrument response.
-
Spiked Samples: For complex matrices, spike a known amount of the analyte into a sample to assess matrix effects and recovery.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile. The combination of a straightforward sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection allows for accurate and precise results. This method is well-suited for a variety of applications in the pharmaceutical and agrochemical industries, from process monitoring to quality control.
References
-
PubChem. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)acetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Chemdad. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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MDPI. (2024). Honey Botanical Origin Authentication Using HS-SPME-GC-MS Volatile Profiling and Advanced Machine Learning Models. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
ResearchGate. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]
-
ResearchGate. (2025). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Retrieved from [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
-
ACS Publications. (2026). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. Retrieved from [Link]
-
PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
IIT Guwahati. (2026). CY Chemistry - GATE 2026. Retrieved from [Link]
-
PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Retrieved from [Link]
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Reaction of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile with electrophiles
An In-Depth Guide to the Electrophilic Reactivity of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Introduction: A Molecule of Competing Influences
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a fascinating substrate for synthetic chemists, offering multiple avenues for functionalization. Its utility in the development of novel chemical entities, particularly in agrochemicals and pharmaceuticals, stems from the unique interplay of its constituent functional groups. The molecule possesses two primary sites for electrophilic attack: the aromatic ring and the α-carbon of the acetonitrile group. Understanding the electronic properties of the substituents is paramount to predicting and controlling reaction outcomes.
The aromatic ring is decorated with two powerful, yet opposing, substituents:
-
The Methoxy Group (-OCH₃): Located at the C3 position, this is a strong activating group for Electrophilic Aromatic Substitution (EAS). Through its potent positive mesomeric (+M) or resonance effect, it donates electron density to the aromatic π-system, particularly at the ortho and para positions.[1][2] This effect significantly outweighs its moderate negative inductive (-I) effect.
-
The Trifluoromethyl Group (-CF₃): Positioned at C5, this is a powerful deactivating group. The three highly electronegative fluorine atoms create an intense electron-withdrawing inductive (-I) effect, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[3][4]
The third key feature is the phenylacetonitrile moiety , which contains acidic benzylic protons at the α-carbon. These protons can be abstracted by a suitable base to generate a resonance-stabilized carbanion, a potent nucleophile ready to react with a range of electrophiles.
This guide provides a detailed exploration of the reactivity of this substrate, offering both mechanistic insights and practical, field-tested protocols for its derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₃NO | PubChem CID: 139034299[5] |
| Molecular Weight | 215.17 g/mol | PubChem CID: 139034299[5] |
| CAS Number | 916421-02-8 | BLD Pharm[6] |
| Appearance | White to light yellow solid or liquid | - |
Part 1: Electrophilic Aromatic Substitution (EAS)
Mechanistic Rationale & Regioselectivity
When an electrophile (E⁺) approaches the aromatic ring, the reaction's regioselectivity is dictated by the substituent that most effectively stabilizes the intermediate carbocation, known as the Wheland intermediate or sigma complex.[7] In this molecule, the activating methoxy group's directing effect is dominant.
The -OCH₃ group directs incoming electrophiles to the positions ortho and para to itself. These are the C2, C4, and C6 positions. Let's analyze the stability of the sigma complex for an attack at each of these positions:
-
Attack at C2 or C6 (ortho): The positive charge of the intermediate can be delocalized onto the oxygen atom of the methoxy group through resonance. This creates a highly stable resonance contributor where every atom (except hydrogen) has a full octet, significantly lowering the activation energy for this pathway.[2]
-
Attack at C4 (para): Similar to the ortho attack, a resonance structure can be drawn that places the positive charge on the carbon bearing the methoxy group, allowing for direct delocalization by the oxygen's lone pairs. This pathway is also strongly favored.
-
Attack at C3 or C5: An attack at these positions does not allow for direct resonance stabilization of the positive charge by the methoxy group's lone pairs. Furthermore, an attack meta to the -OCH₃ group is disfavored.
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Troubleshooting & Optimization
Preventing decomposition of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
A Guide to Ensuring Compound Stability and Experimental Success
Introduction: Understanding the Stability of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can enhance thermal stability and hydrophobicity, making it a valuable building block in drug design.[1] However, like many functionalized aromatic compounds, its stability can be compromised under certain experimental conditions. The primary points of reactivity are the nitrile group and the electron-rich aromatic ring, which can be susceptible to hydrolysis and other degradation pathways. This guide will help you navigate these potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile?
While specific decomposition studies on this exact molecule are not extensively published, based on the functional groups present, the two most probable degradation pathways are:
-
Hydrolysis of the Nitrile Group: The nitrile group (-CN) can undergo hydrolysis under either acidic or basic conditions to form a carboxylic acid (3-Methoxy-5-(trifluoromethyl)phenylacetic acid) via an intermediate amide.[2][3] This is a common reaction for nitriles and is often accelerated by heat.
-
Reactions involving the Trifluoromethyl Group: Although generally stable, the trifluoromethyl (-CF3) group can be sensitive to strong acids and bases, potentially leading to defluorination or other side reactions under harsh conditions.[4]
Q2: How should I properly store 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile to prevent decomposition?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperatures are typically between 2-8°C.[1] It is crucial to protect it from moisture and incompatible substances.
Q3: What materials are incompatible with 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile?
Based on the safety data for phenylacetonitrile, you should avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] These substances can initiate decomposition reactions.
Q4: I suspect my sample of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile has degraded. How can I confirm this?
The most reliable methods for assessing the purity of your sample are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[6] These techniques can separate the parent compound from potential degradation products, allowing for their identification and quantification.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low yield or unexpected side products in a reaction. | Decomposition of the starting material. | 1. Verify Purity: Before starting your reaction, confirm the purity of your 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile using GC-MS or HPLC. Impurities can lead to unexpected outcomes. 2. Control Reaction pH: If your reaction conditions are strongly acidic or basic, consider if the nitrile is hydrolyzing. You may need to use milder conditions, protect the nitrile group, or shorten the reaction time. 3. Maintain Anhydrous Conditions: The presence of water can facilitate hydrolysis of the nitrile. Ensure all solvents and reagents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Change in physical appearance of the stored compound (e.g., color change, clumping). | Moisture absorption and/or slow decomposition. | 1. Proper Storage: Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Re-purification: If you suspect degradation, you may need to purify the material before use. Recrystallization or column chromatography can be effective methods. |
| Inconsistent results between experimental runs. | Variable purity of the starting material or inconsistent reaction setup. | 1. Standardize Procedures: Ensure that all experimental parameters, including temperature, reaction time, and reagent addition, are consistent. 2. Inert Atmosphere: For sensitive reactions, use of a glovebox or Schlenk line can provide a more controlled environment. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile and identifying potential impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the sample solution into the GC.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and mass spectrum of the main peak. Compare the mass spectrum with a reference spectrum to confirm the identity of the compound. Integrate the peak areas to calculate the percentage purity and identify any impurity peaks by their mass spectra.
Protocol 2: Stability Study Under Forced Degradation Conditions
This protocol can be used to evaluate the stability of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile under acidic, basic, and oxidative stress.
Materials:
-
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H2O2)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a control sample of 1 mL stock solution with 1 mL of water.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% H2O2.
-
Incubation: Incubate all solutions at 40°C for 24 hours.
-
Analysis: After incubation, neutralize the acidic and basic solutions. Analyze all samples by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. A decrease in the area of the main peak and the appearance of new peaks indicate degradation.
Visualizing Decomposition Pathways and Prevention
Decomposition Workflow
Caption: Potential decomposition pathways for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Prevention Workflow
Caption: Recommended workflow for handling and using the compound to prevent decomposition.
References
- Google Patents. CN109761914B - Method for preparing 5-trifluoromethyl uracil.
- Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
PubChem. m-Trifluoromethylphenylacetonitrile. [Link]
-
Chemdad. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
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Validation & Comparative
A Comparative Guide to 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile and Other Substituted Phenylacetonitriles for Advanced Research Applications
Introduction: The Phenylacetonitrile Scaffold and the Strategic Role of Substitution
Phenylacetonitrile and its derivatives represent a cornerstone class of chemical intermediates, prized for their versatility as precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The core structure, a phenyl ring attached to a cyanomethyl group, offers a reactive handle for a multitude of chemical transformations. However, the true potential of this scaffold is unlocked through strategic substitution on the aromatic ring. The nature, position, and number of these substituents profoundly modulate the molecule's physicochemical properties, reactivity, and biological activity.
This guide provides an in-depth comparison of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile with other key substituted phenylacetonitriles. We will explore how the interplay between the electron-donating methoxy group and the strongly electron-withdrawing, lipophilic trifluoromethyl group imparts a unique chemical personality to this molecule. This analysis is designed to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to select the optimal phenylacetonitrile building block for their specific application, explaining the causality behind experimental choices and providing validated protocols.
Comparative Analysis of Physicochemical Properties
The choice of a synthetic building block is fundamentally governed by its physical and chemical properties. These parameters dictate solubility, reactivity, and ultimately, how the molecule will behave in a biological system. The trifluoromethyl (CF3) group is particularly notable for enhancing properties like metabolic stability and membrane permeability, while the methoxy (OCH3) group can significantly influence receptor interactions and electronic properties.[1][3]
The following table summarizes key physicochemical data for 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile and a selection of relevant analogues, providing a quantitative basis for comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Phenylacetonitrile (Baseline) | C₈H₇N | 117.15 | 233.5 | 1.021 | 1.521 |
| 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile | C₁₀H₈F₃NO | 215.18 | Not Available | Not Available | 1.475 |
| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | 93 / 4 mmHg | 1.260 | 1.460 |
| 4-Methoxyphenylacetonitrile | C₉H₉NO | 147.17 | 94-97 / 0.3 mmHg | Not Available | 1.529 |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | C₁₀H₅F₆N | 253.14 | 195.4 (Predicted) | 1.420 | 1.423 |
Data compiled from references[1][2][4][5][6].
Insights from the Data:
-
Impact of Trifluoromethyl Group: The addition of a single CF3 group, as seen in 3-(Trifluoromethyl)phenylacetonitrile, significantly increases the molecular weight and density compared to the unsubstituted parent molecule.[1] The presence of two CF3 groups in 3,5-Bis(trifluoromethyl)phenylacetonitrile further amplifies this effect, resulting in the highest molecular weight and density in this series.[4] This is a critical consideration for formulation and drug delivery.
-
Influence of the Methoxy Group: The methoxy group in 4-Methoxyphenylacetonitrile adds moderate molecular weight.[6] In our target molecule, 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, the combination of both methoxy and trifluoromethyl groups results in a substantial increase in molecular weight.[5]
-
Electronic and Steric Profile: The unique 3,5-substitution pattern on our target molecule, with an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, creates a distinct electronic environment. This "push-pull" arrangement can be exploited to fine-tune binding affinities in drug design and to direct reactivity in complex syntheses.
Synthesis Strategies: A Protocol-Driven Approach
The most prevalent method for synthesizing phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide. This method is robust and applicable to a wide range of substituted precursors.[7][8]
General Experimental Protocol: Cyanation of Benzyl Halides
This protocol is a representative example adapted from established procedures and is broadly applicable for synthesizing various substituted phenylacetonitriles.[6] The choice of solvent is critical; anhydrous conditions are often necessary to prevent hydrolysis of the benzyl halide, which can reduce yield by forming the corresponding benzyl alcohol.[6]
Objective: To synthesize a substituted phenylacetonitrile from the corresponding substituted benzyl chloride.
Materials:
-
Substituted Benzyl Chloride (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 - 1.5 eq)
-
Anhydrous Acetone or Acetonitrile
-
Benzene or Diethyl Ether (for extraction)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and distillation
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: Charge the flask with the substituted benzyl chloride (1.0 eq) and anhydrous acetone. Add sodium cyanide (1.1 - 1.5 eq). Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment.
-
Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16-20 hours.[6]
-
Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone. Take up the residual oil in benzene or diethyl ether and wash with several portions of hot water to remove any remaining cyanide salts.[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.[6]
-
Purification: The crude product can be purified by vacuum distillation to yield the pure substituted phenylacetonitrile.[6]
Alternative Synthetic Routes
While the cyanide displacement reaction is common, other methods exist. For example, 3-(trifluoromethyl)phenylacetonitrile can be prepared from p-aminophenyl acetonitrile through a sequence of trifluoromethylation, diazotization, and reduction reactions.[9] This highlights the importance of retrosynthetic analysis in identifying the most efficient route based on available starting materials.
Structure-Activity Relationships (SAR) and Applications
The true value of substituted phenylacetonitriles lies in their application as intermediates for biologically active molecules. The substituents on the phenyl ring act as key modulators of this activity.
-
Electron-Withdrawing Groups (e.g., -CF3, -NO2): The trifluoromethyl group is a powerful bioisostere for other groups like chlorine or a methyl group. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability by blocking sites of oxidation, improve binding affinity to protein targets, and increase cell membrane permeability.[1] Phenylacetonitriles bearing CF3 groups are valuable intermediates for pharmaceuticals and agrochemicals.[1][10]
-
Electron-Donating Groups (e.g., -OCH3): The methoxy group, being electron-donating, can increase the electron density of the aromatic ring.[3] This can strengthen interactions with biological targets and is a common feature in many drug molecules.[3] Studies have shown that methoxy-substituted phenylacrylonitriles exhibit significant antimicrobial and cytotoxic effects.[3]
-
The Synergy of -OCH3 and -CF3: 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile combines the features of both an electron-donating and a strong electron-withdrawing group. This unique electronic profile can lead to compounds with highly specific and potent biological activities. This strategic combination is often employed in drug discovery to optimize lead compounds for potency and pharmacokinetic properties. For instance, substituted phenylacetonitrile moieties are found in potent aromatase inhibitors, a key target in breast cancer therapy.[11]
Conclusion: Selecting the Right Tool for the Job
The choice between 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile and other substituted phenylacetonitriles is a strategic decision guided by the specific goals of a research program.
-
For baseline studies, unsubstituted phenylacetonitrile provides a fundamental reference point.
-
To specifically probe the effects of a strong electron-withdrawing group, 3-(trifluoromethyl)phenylacetonitrile is an excellent choice.
-
When investigating the impact of electron-donating groups or aiming for targets where such interactions are known to be favorable, 4-methoxyphenylacetonitrile is a suitable candidate.
-
For applications requiring extreme lipophilicity and metabolic stability, 3,5-bis(trifluoromethyl)phenylacetonitrile offers a powerful, albeit more synthetically complex, option.
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile stands out as a sophisticated building block. It is designed for researchers who need to precisely balance electronic effects, lipophilicity, and steric profile. Its unique "push-pull" electronic nature makes it an ideal candidate for developing highly specific ligands, enzyme inhibitors, and other advanced functional molecules where subtle tuning of properties is paramount for achieving desired performance. By understanding the causal relationships between structure and function, researchers can leverage the rich chemistry of substituted phenylacetonitriles to accelerate discovery and innovation.
References
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PubChem. (n.d.). 3-methoxy-5-(trifluoromethyl)phenylacetonitrile (C10H8F3NO). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(trifluoromethyl)phenylacetonitrile (C9H6F3N). National Center for Biotechnology Information. Retrieved from [Link]
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-
PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Weinstock, L. M., & Wilson, J. W. (1961). p-Methoxyphenylacetonitrile. Organic Syntheses, 41, 67. doi:10.15227/orgsyn.041.0067
- Schickaneder, H., & Sponer, G. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. U.S.
- Gümüş, M., Ceylan, Ş., Bal, C., & Alıcı, B. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 29(5), 1133. doi:10.3390/molecules29051133
- Ay, K., Er, M., Yılmaz, F., Aktaş, G., & Çelik, İ. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 9(1). doi:10.1002/slct.202303531
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PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]
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- Chemdad. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile.
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- Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-241. doi:10.1002/ps.1166
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ResearchGate. (n.d.). Structures of phenylacetonitrile and nitrile derivatives. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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- Adeniji, A. O., et al. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry, 20(4), 1545-1553. doi:10.1016/j.bmc.2011.12.049
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National University of Singapore. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount in dictating the molecule's reactivity and, ultimately, its biological activity. 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile stands as a key intermediate, embodying a unique electronic profile due to the competing effects of its substituents. This guide provides an in-depth analysis of its reactivity in comparison to structurally analogous compounds, supported by experimental insights and established chemical principles.
The Electronic Tug-of-War: Understanding Substituent Effects
The reactivity of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is fundamentally governed by the electronic interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group.
The methoxy group (-OCH₃) , positioned meta to the cyanomethyl group, exerts a dual electronic influence. While the oxygen atom is highly electronegative, leading to an inductive electron-withdrawing effect (-I), its lone pairs can participate in resonance with the aromatic ring, resulting in a potent electron-donating mesomeric effect (+M)[1][2]. In most cases, the resonance effect dominates, enriching the electron density of the aromatic ring[2].
Conversely, the trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms[3][4]. This group significantly reduces the electron density of the aromatic ring, rendering it more electrophilic and influencing the acidity of benzylic protons[4].
This juxtaposition of an electron-donating and a strong electron-withdrawing group on the same aromatic ring creates a unique chemical environment that modulates the reactivity of both the cyanomethyl moiety and the aromatic core.
Comparative Reactivity Analysis
To contextualize the reactivity of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, we will compare it with a series of analogous compounds, each possessing distinct electronic characteristics. The selected analogs are:
-
Phenylacetonitrile : The unsubstituted parent compound.
-
4-Methoxyphenylacetonitrile : Features a strong electron-donating group.
-
3-(Trifluoromethyl)phenylacetonitrile : Contains a single strong electron-withdrawing group.
-
3,5-Bis(trifluoromethyl)phenylacetonitrile : Possesses two strong electron-withdrawing groups.
I. Acidity of Benzylic Protons and Carbanion Formation
The acidity of the benzylic protons (the CH₂ group) is a critical parameter, as their removal by a base generates a resonance-stabilized carbanion, a key intermediate in many synthetic transformations. The stability of this carbanion is directly influenced by the electronic nature of the substituents on the aromatic ring.
Electron-withdrawing groups enhance the acidity of the benzylic protons by stabilizing the resulting carbanion through inductive effects. Conversely, electron-donating groups destabilize the carbanion, thereby decreasing the acidity of the benzylic protons.
Table 1: Predicted Relative Acidity of Benzylic Protons
| Compound | Substituents | Electronic Effect | Predicted Relative Acidity |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | Two -CF₃ | Strongly Electron-Withdrawing | Highest |
| 3-(Trifluoromethyl)phenylacetonitrile | One -CF₃ | Strongly Electron-Withdrawing | High |
| 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile | One -OCH₃, One -CF₃ | Competing Effects | Moderate-High |
| Phenylacetonitrile | None | Neutral | Moderate |
| 4-Methoxyphenylacetonitrile | One -OCH₃ | Strongly Electron-Donating | Lowest |
This trend in acidity has profound implications for reactions involving the benzylic carbanion, such as alkylations and aldol-type condensations. For instance, the formation of the carbanion from 3,5-bis(trifluoromethyl)phenylacetonitrile would require milder basic conditions compared to 4-methoxyphenylacetonitrile.
II. Nucleophilic Character of the Aromatic Ring
The electron density of the aromatic ring determines its susceptibility to electrophilic aromatic substitution (EAS). Activating groups, which donate electron density, increase the rate of EAS, while deactivating groups have the opposite effect[5].
-
4-Methoxyphenylacetonitrile : The potent electron-donating methoxy group makes the aromatic ring highly nucleophilic and prone to EAS.
-
Phenylacetonitrile : The parent compound serves as a benchmark for EAS reactivity.
-
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile : The activating effect of the methoxy group is counteracted by the deactivating trifluoromethyl group, leading to a moderately deactivated ring.
-
3-(Trifluoromethyl)phenylacetonitrile & 3,5-Bis(trifluoromethyl)phenylacetonitrile : The presence of one or two strongly deactivating trifluoromethyl groups renders the aromatic ring significantly electron-deficient and highly resistant to EAS[6].
III. Reactivity of the Nitrile Group
The nitrile group can undergo a variety of transformations, most notably hydrolysis to a carboxylic acid or reduction to an amine. The electronic environment of the aromatic ring can influence the rate of these reactions.
For reactions that are sensitive to the electrophilicity of the nitrile carbon, electron-withdrawing groups on the ring can enhance reactivity. For instance, in the case of nucleophilic attack on the nitrile carbon, a more electron-deficient aromatic ring would lead to a more electrophilic nitrile carbon.
Experimental Protocols
To provide a practical framework for the discussed reactivity, the following are representative experimental protocols for key transformations of phenylacetonitrile derivatives.
Protocol 1: Synthesis of Phenylacetonitriles via Nucleophilic Substitution
This protocol describes a general method for the synthesis of substituted phenylacetonitriles from the corresponding benzyl halides, a common and versatile approach[7][8][9].
Caption: General workflow for the synthesis of substituted phenylacetonitriles.
Step-by-Step Methodology:
-
To a stirred solution of the substituted benzyl halide (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add sodium cyanide (1.2-1.5 eq)[8][9].
-
The reaction mixture is heated to reflux and maintained at this temperature for a period of 16-20 hours, or until TLC analysis indicates complete consumption of the starting material[8].
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified by vacuum distillation or column chromatography to yield the desired phenylacetonitrile derivative.
Protocol 2: Hydrolysis of the Nitrile Group
The hydrolysis of phenylacetonitriles to their corresponding phenylacetic acids is a fundamental transformation, often achieved under acidic or basic conditions[10][11].
Caption: Workflow for the hydrolysis of substituted phenylacetonitriles.
Step-by-Step Methodology (Acid-Catalyzed):
-
A mixture of the substituted phenylacetonitrile (1.0 eq) and a solution of aqueous sulfuric acid (e.g., 50% v/v) is prepared.
-
The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude phenylacetic acid derivative can be further purified by recrystallization from a suitable solvent system.
Conclusion
The reactivity of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a nuanced subject, dictated by the opposing electronic influences of its substituents. The electron-withdrawing trifluoromethyl group enhances the acidity of the benzylic protons, facilitating carbanion formation, while the electron-donating methoxy group increases the electron density of the aromatic ring, albeit with this effect being tempered by the -CF₃ group.
In comparison to its analogs, 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile occupies an intermediate position in terms of the acidity of its benzylic protons and the nucleophilicity of its aromatic ring. A thorough understanding of these electronic effects is crucial for designing efficient synthetic routes and for predicting the chemical behavior of this versatile building block in the development of novel pharmaceuticals and agrochemicals.
References
- Google Patents. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
- Google Patents. (2019). Method for preparing 5-trifluoromethyl uracil.
- Google Patents. (2015). Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Google Patents. (1957). Preparation of phenylacetonitriles.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Phenylacetonitrile. Retrieved from [Link]
-
PubMed. (1986). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. Retrieved from [Link]
-
ACS Publications. (1992). Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. Retrieved from [Link]
-
PMC - NIH. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved from [Link]
-
ResearchGate. (2017). Methoxy gp on aromatic ring ?. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Nucleophilic Substitution of Hydrogen in Activated Nitroarenes by Phenylacetonitrile Carbanion. Retrieved from [Link]
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ACS Publications. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
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-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
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-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile of significant interest in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, makes it a valuable building block for synthesizing novel pharmaceutical candidates.[1] As with any active pharmaceutical ingredient (API) intermediate, establishing its purity with unimpeachable accuracy is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile. We will move beyond mere protocol listings to explore the strategic rationale behind method selection, data interpretation, and the creation of a self-validating analytical workflow. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances, which sets the standards for reporting, identifying, and qualifying impurities.[2][3]
Anticipating the Unknown: A Profile of Potential Impurities
A robust purity assessment begins not at the instrument, but with a thorough understanding of the synthetic route. The preparation of substituted phenylacetonitriles often involves multi-step syntheses.[4][5][6] For 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile, a plausible route could start from 3-methoxy-5-(trifluoromethyl)aniline. This allows us to anticipate potential process-related impurities:
-
Starting Materials: Unreacted precursors such as 3-methoxy-5-(trifluoromethyl)aniline or intermediate benzyl halides.
-
By-products: Isomeric variants (e.g., regioisomers formed during substitution reactions), products of incomplete reactions, or side-reactions like hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.
-
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.[2]
-
Degradation Products: Impurities formed during storage or processing, potentially through hydrolysis or oxidation.[7][8]
Identifying these potential impurities is critical as it informs the selection and optimization of analytical methods to ensure they are capable of separating and detecting these specific compounds.
Orthogonal Approaches to Purity Determination: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach is essential for a comprehensive and trustworthy assessment. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC with UV detection is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and robustness for non-volatile organic impurities.
Causality Behind the Method: The choice of a reversed-phase (RP) C18 column is logical for an aromatic compound of moderate polarity like our target molecule.[9] The mobile phase, typically a mixture of acetonitrile or methanol and water, is selected to provide optimal retention and separation from potential impurities.[10][11] A gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.[12] UV detection is suitable as the aromatic ring provides a strong chromophore.
Data Presentation: HPLC Purity Profile
| Parameter | Result | Specification (ICH Q3A)[2] |
| Purity (Area %) | 99.85% | ≥ 99.0% |
| Largest Unknown Impurity | 0.08% | ≤ 0.10% |
| Total Impurities | 0.15% | ≤ 0.20% |
| Limit of Detection (LOD) | 0.0018 mg/ml[9] | Reportable |
| Limit of Quantitation (LOQ) | 0.0021 mg/ml[9] | Reportable |
Experimental Protocol: HPLC-UV Purity Method A detailed, step-by-step methodology for this experiment is provided in the Protocols section.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is exceptionally useful for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or volatile by-products.
Causality Behind the Method: The trifluoromethyl group can pose challenges for GC analysis, as some fluorine-containing compounds can be reactive and may degrade on certain column stationary phases.[13] Therefore, a robust and relatively inert column, such as a 5% phenyl polysiloxane, is a prudent choice. While standard Electron Ionization (EI) is often used, it can sometimes lead to extensive fragmentation and a weak or absent molecular ion for fluorinated compounds, making identification difficult.[14] If available, softer ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) can be invaluable for confirming the molecular weight of unknown impurities.[14]
Data Presentation: GC-MS Impurity Profile
| Impurity Type | Identity | Concentration (ppm) |
| Residual Solvent | Toluene | 50 |
| Volatile By-product | Unidentified (MW 171) | < 20 |
Experimental Protocol: GC-MS for Volatile Impurities A detailed, step-by-step methodology for this experiment is provided in the Protocols section.
Quantitative NMR (qNMR): The Absolute Purity Standard
Quantitative Nuclear Magnetic Resonance (qNMR) stands apart as a primary analytical method. Unlike chromatographic techniques that provide relative purity based on response factors, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[15][16][17] This method is recognized by regulatory agencies like the FDA.[15]
Causality Behind the Method: The principle of qNMR relies on the direct proportionality between the NMR signal integral and the number of nuclei contributing to that signal.[17] The selection of an appropriate internal standard is paramount. It must be of high, certified purity, stable, non-reactive with the sample, and possess signals that are well-resolved from any analyte signals.[16][18] Maleic acid or dimethyl sulfone are common choices. A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve the necessary signal dispersion and sensitivity.[15]
Diagram: qNMR Purity Calculation Workflow
Caption: Workflow for absolute purity determination by qNMR.
Data Presentation: Comparative Purity Assessment
| Method | Principle | Purity Value (%) | Strengths | Limitations |
| HPLC-UV | Relative (Area %) | 99.85 | High sensitivity, excellent for impurity profiling. | Requires reference standards for identified impurities; assumes equal response factors for unknowns. |
| GC-MS | Relative (Area %) | >99.9 (for volatiles) | Best for volatile impurities and residual solvents. | Not suitable for non-volatile compounds; potential for analyte degradation.[13] |
| qNMR | Absolute | 99.7 ± 0.2 | Primary method, high precision, no analyte-specific reference standard needed.[15] | Lower sensitivity than HPLC, requires pure internal standard.[15] |
An Integrated Strategy for Complete Purity Profiling
A comprehensive purity assessment leverages the strengths of each technique in a logical sequence. This integrated approach ensures that all potential impurities—volatile, non-volatile, and isomeric—are accounted for, providing a holistic and defensible purity value.
Diagram: Integrated Purity Assessment Workflow
Caption: Integrated workflow for comprehensive purity analysis.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Impurity Profiling
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, and robustness.[15][19]
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Scan Range: m/z 35-500.
-
Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a high-purity solvent (e.g., dichloromethane).
Protocol 3: Absolute Purity Determination by qNMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic Acid (Certified purity ≥ 99.5%).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile into a clean vial.
-
Accurately weigh approximately 5-8 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a high-quality NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of interest (typically 30-60 seconds to ensure full relaxation).
-
Scan Count: Sufficient for a high signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the methylene -CH₂- singlet) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
-
Calculation: Use the standard qNMR purity equation, accounting for the molecular weights, masses, number of protons for each integral, and the certified purity of the internal standard.[20]
Conclusion: A Foundation of Trustworthy Data
The purity assessment of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a critical task that demands a rigorous, multi-faceted analytical strategy. By combining the high-resolution separation of HPLC, the volatile impurity detection of GC-MS, and the absolute quantification of qNMR, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This orthogonal approach not only satisfies regulatory expectations but also provides the deep product understanding necessary to ensure quality and consistency from the laboratory to manufacturing. Each method, validated and performed with a clear understanding of its scientific basis, contributes to a self-validating system that underpins the integrity of the entire drug development process.
References
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
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Kulkarni, A. A., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists, 2(1), 73-77. Available from: [Link]
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Hrytsenko, I., et al. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia, 67(2), 73-80. Available from: [Link]
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SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available from: [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]
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ResearchGate. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available from: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224. Available from: [Link]
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USP. <1225> Validation of Compendial Methods. Available from: [Link]
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Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
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ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Available from: [Link]
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University of Illinois Chicago. Purity by Absolute qNMR Instructions. Available from: [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). Available from: [Link]
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Organic Syntheses. 2-Phenylbutyronitrile. Available from: [Link]
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JEOL. (2010). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available from: [Link]
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JEOL. What is qNMR (quantitative NMR)? Available from: [Link]
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European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. Available from: [Link]
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USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Available from: [Link]
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]
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MDPI. (2019). Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. Available from: [Link]
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ChemDad. 3,5-Bis(trifluoromethyl)phenylacetonitrile. Available from: [Link]
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University of Cambridge. Quantitative NMR Spectroscopy. Available from: [Link]
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European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Available from: [Link]
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PubMed. (2012). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Available from: [Link]
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IKEV. ICH Q3B(R) Guideline Impurities in New Drug Products. Available from: [Link]
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2020). Synthesis and Characterization of Bemotrizinol Impurities. Available from: [Link]
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A Senior Application Scientist's Guide to the Efficacy of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile in Advanced Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the demand for highly functionalized building blocks is incessant. These molecules, bearing specific electronic and steric properties, are the linchpins in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Among these, 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile has emerged as a versatile reagent, offering a unique combination of a nucleophilic methylene unit activated by the nitrile group and a phenyl ring substituted with both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group. This guide provides an in-depth analysis of the efficacy of this reagent in key synthetic transformations, comparing its performance with relevant alternatives and providing detailed experimental protocols to enable its effective implementation in the laboratory.
The Strategic Advantage of the 3-Methoxy-5-(trifluoromethyl)phenyl Substitution Pattern
The substitution pattern of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is not arbitrary; it is a deliberate design that imparts specific reactivity and properties. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group that enhances the acidity of the benzylic protons, facilitating their removal under basic conditions to form a stabilized carbanion. This increased acidity allows for reactions to proceed under milder conditions compared to phenylacetonitriles lacking such activation.[1] Concurrently, the methoxy group (-OCH3) at the meta-position influences the regioselectivity of potential aromatic substitution reactions and can modulate the overall electronic properties of the molecule. The nitrile moiety itself is a versatile functional group, capable of being transformed into amines, carboxylic acids, amides, and various heterocyclic systems, making it a valuable synthetic handle.[2]
Core Application: The Michael Addition - A Gateway to Bioactive Scaffolds
One of the most powerful applications of carbanions derived from phenylacetonitriles is the Michael addition, a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a cornerstone of carbon-carbon bond formation and is instrumental in the synthesis of a wide array of pharmacologically active molecules, including derivatives of γ-aminobutyric acid (GABA), which are crucial in the treatment of neurological disorders.[3]
Visualizing the Michael Addition Workflow
Caption: Workflow for the Michael addition of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Comparative Efficacy in the Synthesis of GABA Analog Precursors
The synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives, such as baclofen and its analogs, represents a critical application where the choice of the phenylacetonitrile starting material directly impacts the efficiency of the synthesis.[4] The key step often involves the conjugate addition of a phenylacetonitrile carbanion to an acrylate ester, followed by hydrolysis and decarboxylation of the resulting diester and reduction of the nitrile.
Table 1: Comparison of Phenylacetonitrile Derivatives in Michael Additions
| Reagent | Activating/Deactivating Groups | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile | -CF3 (strong activation), -OCH3 (weak activation) | High | Milder reaction conditions, potentially higher yields due to increased carbanion stability. The trifluoromethyl group can enhance biological activity. | Higher cost of starting material. |
| 4-Chlorophenylacetonitrile | -Cl (weak deactivation) | Moderate | Readily available and cost-effective. A common precursor for baclofen synthesis. | May require stronger bases or higher temperatures for efficient carbanion formation. |
| Phenylacetonitrile | None | Baseline | Inexpensive and widely available. | Requires strong basic conditions, which can lead to side reactions. |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | Two -CF3 groups (very strong activation) | Very High | Excellent for difficult Michael additions. The resulting adducts have potential applications in medicinal chemistry.[5] | High cost, potential for di-alkylation or other side reactions due to high acidity. |
The strong electron-withdrawing nature of the trifluoromethyl group in 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is anticipated to facilitate carbanion formation, potentially allowing for the use of weaker bases and lower reaction temperatures compared to less activated phenylacetonitriles like 4-chlorophenylacetonitrile. This can lead to cleaner reactions with fewer byproducts and higher overall yields.
Experimental Protocol: A Representative Michael Addition
The following is a detailed, step-by-step methodology for a representative Michael addition reaction using a substituted phenylacetonitrile. This protocol is based on established procedures for similar transformations and is adapted for the use of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Objective: To synthesize ethyl 4-cyano-4-(3-methoxy-5-(trifluoromethyl)phenyl)butanoate, a precursor to a novel GABA analog.
Materials:
-
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
-
Ethyl acrylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Solvent Addition: Anhydrous THF is added to the flask via syringe to create a suspension of the sodium hydride. The suspension is cooled to 0 °C in an ice bath.
-
Carbanion Formation: A solution of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 15 minutes. The mixture is stirred at 0 °C for an additional 30 minutes, during which time the evolution of hydrogen gas should be observed, indicating the formation of the carbanion.
-
Michael Addition: Ethyl acrylate (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenylacetonitrile.
-
Quenching the Reaction: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Isolation: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a new, less polar spot corresponding to the product should be observed. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Alternative Synthetic Routes and Reagents
While the Michael addition is a powerful tool, other methods exist for the synthesis of similar target molecules. For instance, the synthesis of baclofen has been achieved through various routes, including those starting from p-chlorobenzaldehyde and nitromethane, followed by reaction with diethyl malonate.[4]
Table 2: Comparison of Synthetic Strategies for Baclofen Analogs
| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |
| Michael Addition of Phenylacetonitrile | Substituted Phenylacetonitrile, Acrylate Ester | Convergent, allows for late-stage introduction of the phenyl moiety. | Requires handling of cyanide-containing reagents. |
| Condensation-Addition Route | Substituted Benzaldehyde, Nitromethane, Diethyl Malonate | Avoids the direct use of phenylacetonitrile. | Longer synthetic sequence, may have lower overall yield. |
| Asymmetric Synthesis | Chiral auxiliaries or catalysts | Provides enantiomerically pure products. | Often requires more expensive reagents and catalysts, and more complex procedures.[3] |
The choice of synthetic route and starting materials will ultimately depend on factors such as the desired substitution pattern on the aromatic ring, cost considerations, and the need for enantiomeric purity.
Conclusion and Future Outlook
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile stands out as a highly effective building block for the synthesis of complex organic molecules. Its unique electronic properties facilitate key bond-forming reactions, such as the Michael addition, under potentially milder conditions than less activated analogs. The presence of both methoxy and trifluoromethyl groups provides opportunities for further functionalization and can impart desirable pharmacological properties to the final products. While the initial cost of this reagent may be higher than simpler phenylacetonitriles, the potential for improved yields, cleaner reactions, and the introduction of valuable structural motifs makes it a compelling choice for researchers in drug discovery and development. Future work in this area will likely focus on expanding the scope of its applications in asymmetric catalysis and the synthesis of other classes of bioactive compounds.
References
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ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Retrieved January 28, 2026, from [Link]
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Nature. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Retrieved January 28, 2026, from [Link]
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MDPI. (2023). K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. Retrieved January 28, 2026, from [Link]
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Brieflands. (2010). Synthesis of Baclofen; an Alternative Approach. Retrieved January 28, 2026, from [Link]
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ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved January 28, 2026, from [Link]
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ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14. Retrieved January 28, 2026, from [Link]
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ResearchGate. (n.d.). Michael Additions on Isoxazole Derivatives under Solvent-Free Conditions. Retrieved January 28, 2026, from [Link]
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Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved January 28, 2026, from [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 28, 2026, from [Link]
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MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved January 28, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Retrieved January 28, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its hazardous properties and implementing rigorous safety protocols is paramount to ensuring a safe laboratory environment and the integrity of your research.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your work.
Hazard Identification and Risk Assessment: A Proactive Approach
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is classified as a hazardous substance. A thorough understanding of its toxicological profile is the foundation of safe handling.
Summary of Hazards:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral) | Toxic if swallowed.[2] | ☠️ |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[3][4] Absorption through the skin may be fatal.[3][4] | ☠️ |
| Acute Toxicity (Inhalation) | Harmful or fatal if inhaled.[3][5] May cause respiratory irritation.[4][5] | ☠️ / ❗ |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4][5] | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4][5] | ❗ |
The trifluoromethyl group and the nitrile functional group contribute to the compound's reactivity and toxicity. Nitriles can release hydrogen cyanide upon combustion or under certain acidic conditions, which is a potent poison.[3] Therefore, all handling procedures must be designed to minimize exposure through all potential routes: ingestion, skin contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for why each is critical.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Viton®, Nitrile rubber - inspect for integrity before use).[5][6] | Prevents dermal absorption, which can be toxic or fatal.[3][4] Nitrile gloves offer broad protection against many chemicals.[6] |
| Eye and Face Protection | Chemical safety goggles with side shields (meeting EN 166 or ANSI Z87.1 standards).[5][6][7] A face shield should be worn over goggles if there is a splash hazard.[6] | Protects against splashes that can cause serious eye irritation.[2][4][5] |
| Skin and Body Protection | A long-sleeved laboratory coat.[5] Consider a chemically resistant apron or coveralls for larger quantities. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[4] If engineering controls are insufficient, a respirator with an appropriate filter for organic vapors and particulates is required.[8][9] | Prevents inhalation of dust or vapors, which can be harmful or fatal.[3][5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, well-defined workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline a self-validating system for handling 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Caption: Workflow for Safe Handling of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile.
Experimental Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory area where the compound is stored or handled, put on all required PPE as detailed in the table above.
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is within its specified range. All handling of the solid or its solutions must occur within the fume hood.[4]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, reaction vessels, etc.) and a chemical spill kit before handling the compound.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of the compound in a disposable weigh boat inside the fume hood. Avoid creating dust. Do not breathe dust.[3]
-
Transfer: Transfer the weighed compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile and its containers can pose a significant risk to personnel and the environment.
Waste Segregation and Disposal:
| Waste Stream | Disposal Procedure |
| Solid Waste | All solid waste contaminated with the compound (e.g., weigh boats, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be disposed of according to institutional guidelines, which may include defacing the label and placing it in a container for solid waste. |
All waste disposal must be conducted in accordance with local, regional, and national regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | First Aid and Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][10] Remove contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8][10] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[2] |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4][5] For larger spills, contact your institution's EHS department immediately. |
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, ensuring that your valuable work can proceed without incident.
References
-
3M. Safety Data Sheet: 3M™ Novec™ 4710 Insulating Gas. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 3-(Trifluoromethyl)phenylacetonitrile. [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Forest Stewardship Council. Personal Protective Equipment. (2023). [Link]
-
Healthy Bean. PPE for Chemical Handling: A Quick Guide. (2023). [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. fishersci.com [fishersci.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
